molecular formula C25H26N4O4 B2936105 N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251551-90-2

N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2936105
CAS No.: 1251551-90-2
M. Wt: 446.507
InChI Key: MIFFQEAANKFAFF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:

  • Substituents:
    • A 2-ethoxyphenyl group attached via an acetamide linkage.
    • A 2-methoxyethyl chain at position 3 of the pyrrolopyrimidine core.
    • A phenyl group at position 5.
  • Functional Implications: The ethoxy and methoxy groups enhance solubility and modulate electronic properties.

Pyrrolopyrimidines are widely explored in medicinal chemistry for kinase inhibition, antiviral, and anticancer applications. This compound’s structural complexity suggests a tailored design for selectivity or pharmacokinetic optimization.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-3-33-21-12-8-7-11-20(21)27-22(30)16-29-15-19(18-9-5-4-6-10-18)23-24(29)25(31)28(17-26-23)13-14-32-2/h4-12,15,17H,3,13-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFFQEAANKFAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Molecular Information:

PropertyValue
Molecular FormulaC25H26N4O4
Molecular Weight446.5 g/mol
IUPAC NameThis compound
InChI KeyWBWIWXIOJHFAOR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler pyrrolo-pyrimidine derivatives. A common method includes the reaction of various aryl and alkyl derivatives with specific reagents to achieve the desired molecular structure.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound's mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against a range of bacterial strains. In vitro tests revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound can modulate receptor activity related to cell signaling pathways that control cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Breast Cancer Study : A recent study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer .
  • Antimicrobial Efficacy : Another research highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option .

Comparison with Similar Compounds

Structural Analog 1: 2-[3-(3-Methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Key Differences :

  • Substituent at Position 3 : A 3-methoxypropyl group (vs. 2-methoxyethyl in the main compound), introducing a longer alkyl chain that may increase lipophilicity.
  • Acetamide Group : A 2-(trifluoromethyl)phenyl substituent (vs. 2-ethoxyphenyl), which could enhance metabolic stability and target affinity via hydrophobic/electronic effects.

Table 1: Structural and Functional Comparison

Feature Main Compound Analog 1
Position 3 Substituent 2-Methoxyethyl 3-Methoxypropyl
Acetamide Substituent 2-Ethoxyphenyl 2-(Trifluoromethyl)phenyl
Molecular Weight* ~477.5 g/mol ~552.5 g/mol
Potential Bioactivity Kinase inhibition (inferred) Enhanced metabolic stability

*Calculated based on molecular formulas.

Structural Analog 2: 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Key Differences :

  • Core Structure : A pyrrolo-thiazolo-pyrimidine fused system (vs. pyrrolo[3,2-d]pyrimidine), introducing a sulfur atom that may alter electronic properties.
  • Substituents : A 4-methoxyphenyl group and a triazole-thiol moiety, which could confer redox activity or metal-binding capacity.

Functional Implications :

  • The triazole-thiol group may enable covalent binding to targets, a feature absent in the main compound.
  • The methoxyphenyl group parallels the ethoxyphenyl in the main compound but with reduced steric bulk.

Structural Analog 3: Chromen-Pyrazolo[3,4-d]pyrimidine Derivatives

Key Differences :

  • Core Structure: A chromen-pyrazolopyrimidine hybrid (vs.
  • Substituents : Fluoro and isopropoxy groups, which improve blood-brain barrier penetration (common in CNS-targeting agents).

Table 2: Pharmacokinetic Comparison

Property Main Compound Chromen-Pyrazolo Derivative
LogP (Predicted) ~3.2 ~4.1
Hydrogen Bond Donors 2 1
Rotatable Bonds 8 10
Bioactivity Target Kinases (inferred) Anticancer (explicit in patent)

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